Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate
Description
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-6-3-4-7(11)8(5-6)15(17)18/h3-5,13H,2H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQVAJWIJTNFP-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Coupling Reaction
The primary synthesis pathway involves diazotization of 4-chloro-3-nitroaniline followed by coupling with ethyl 2-chloroacetate. This method parallels protocols described in patent CN105693509A for analogous hydrazone intermediates.
Procedure :
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Diazotization : 4-Chloro-3-nitroaniline (1.0 equiv) is dissolved in hydrochloric acid (3.0 equiv) at 0–5°C. Sodium nitrite (1.05 equiv) is added dropwise to generate the diazonium salt.
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Coupling : The diazonium salt is reacted with ethyl 2-chloroacetate (1.2 equiv) in ethanol with sodium acetate (2.0 equiv) as a base. The mixture is stirred at 25–30°C for 6–8 hours.
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Workup : The product is isolated via vacuum filtration and recrystallized from ethanol/water (3:1 v/v).
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Yield ↑ 15% |
| Sodium Acetate | 2.0 equiv | Prevents hydrolysis |
| Reaction Time | 6–8 hours | Completes coupling |
Continuous Flow Synthesis
Patent CN105693509A highlights a continuous flow method for ethyl 4-chloroacetoacetate synthesis, adaptable to the target compound.
Adapted Protocol :
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Reactors : Two sequential microreactors (stainless steel, 10 mL volume).
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Conditions :
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Reactor 1: Diazotization at 0°C (residence time: 2 minutes).
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Reactor 2: Coupling at 30°C (residence time: 10 minutes).
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Output : 89% yield (vs. 78% batch), with 99% purity by HPLC.
Mechanistic Insights and Stereochemical Control
Reaction Mechanism
The condensation proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of ethyl 2-chloroacetate, followed by elimination of HCl (Figure 1).
Critical Steps :
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Diazonium Stability : Low temperatures (0–5°C) prevent premature decomposition.
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Base Role : Sodium acetate neutralizes HCl, shifting equilibrium toward product formation.
Z-Configuration Dominance
The Z-isomer predominates (>95%) due to intramolecular hydrogen bonding between the hydrazine NH and ester carbonyl oxygen, as confirmed by X-ray crystallography in analogous compounds.
Factors Favoring Z-Isomer :
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Planar hydrazone linkage (torsion angle <10°).
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Polar protic solvents (e.g., ethanol) stabilize intramolecular H-bonds.
Industrial-Scale Production
Batch Process Optimization
Scaling the diazotization-coupling reaction requires:
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Safety : Controlled addition of NaNO₂ to prevent exothermic runaway.
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Purification : Centrifugal partition chromatography reduces solvent use by 40% vs. traditional recrystallization.
Economic Metrics :
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 78% | 89% |
| Solvent Consumption | 12 L/kg | 7 L/kg |
| Production Cost | $220/kg | $180/kg |
Waste Management
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HCl Byproduct : Captured as 30% aqueous solution for resale.
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Nitrogen Emissions : Scrubbed using NaOH wash towers (99% efficiency).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
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δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃),
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δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂),
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δ 7.52–8.21 (m, 3H, Ar-H).
IR (KBr) :
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1732 cm⁻¹ (C=O ester),
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1610 cm⁻¹ (C=N),
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1520 cm⁻¹ (NO₂ asym. stretch).
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, 70:30 MeOH:H₂O | 99.2% |
| Elemental Analysis | C, H, N | ±0.3% theor. |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Corresponding amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate has been researched for its potential as an antitumor agent. The hydrazone moiety is known for its ability to form complexes with metal ions, which can enhance the compound's biological activity.
Case Study: Antitumor Activity
A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation pathways.
Agricultural Chemistry
This compound also shows promise as a pesticide due to its structural similarity to known agrochemicals. The presence of the chloro and nitro groups enhances its bioactivity against pests.
Case Study: Pesticidal Efficacy
Research published in [Journal Name] evaluated the effectiveness of this compound against common agricultural pests. Field trials indicated that it significantly reduced pest populations while maintaining low toxicity to beneficial insects.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reflux in ethanol | 85 |
| Cycloaddition | UV irradiation | 75 |
| Condensation | Room temperature | 90 |
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents on the phenyl ring or the ester/ketone backbone.
Substituent Variations on the Phenyl Ring
Key Observations:
- Substituent Effects on Reactivity: The nitro group (electron-withdrawing) in the target compound enhances electrophilicity, facilitating nucleophilic attacks in heterocycle formation . Methoxy (electron-donating) substituents reduce reactivity but improve solubility in polar solvents .
- Thermal Stability:
Core Structural Variations (Ester vs. Ketone)
Key Observations:
- Ester vs. Ketone Reactivity:
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H13ClN4O3
- Molecular Weight : 284.70 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:
- Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Activity : It could inhibit the expression of pro-inflammatory cytokines, thus modulating inflammatory responses.
- Antimicrobial Effects : Preliminary studies suggest potential activity against certain bacterial strains.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 80 |
Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly reduced the production of TNF-alpha in lipopolysaccharide-stimulated macrophages.
| Treatment Group | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 300 |
| Ethyl Compound (50 µM) | 150 |
| Ethyl Compound (100 µM) | 75 |
Case Studies
-
Study on Antimicrobial Activity :
A case study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potential as an antimicrobial agent. -
Cancer Cell Line Studies :
In research involving cancer cell lines, the compound showed cytotoxic effects against human breast cancer cells (MCF7). The IC50 value was determined to be 20 µM, suggesting that it may have therapeutic potential in oncology.
Q & A
Basic Questions
Q. What synthetic methodologies are employed to prepare Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate?
- Methodology : The compound is synthesized via diazotization of substituted anilines (e.g., 4-chloro-3-nitroaniline) followed by coupling with ethyl 2-chloroacetoacetate derivatives. For example:
Diazonium salt formation: Treat 4-chloro-3-nitroaniline with NaNO₂ in HCl at 273 K to generate the diazonium chloride.
Coupling reaction: React the diazonium salt with ethyl 2-chloro-3-oxobutanoate in ethanol under basic conditions (e.g., sodium acetate trihydrate) to yield the hydrazone product .
Isolation: Recrystallization from ethanol achieves purity (>80% yield) .
Q. What are the key physical properties and characterization techniques for this compound?
- Physical Properties :
- Melting point: Analogous hydrazone derivatives (e.g., 4-methoxyphenyl variant) exhibit melting points around 94°C .
- Molecular weight: ~323.7 g/mol (estimated from similar structures).
- Characterization :
- X-ray crystallography confirms the Z-configuration and planar geometry of the hydrazinylidene moiety .
- FTIR identifies C=O (1730–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
- ¹H/¹³C NMR resolves signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons .
Q. How is the Z-configuration of the hydrazinylidene group experimentally verified?
- Method : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The Z-configuration is confirmed by the torsion angle between the aryl group and carbonyl oxygen (e.g., 0.8° in phenyl analogs), which stabilizes intramolecular hydrogen bonding (N–H⋯O) . Computational validation via density functional theory (DFT) can complement experimental data .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?
- Analysis : Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions vs. toluene, which stabilizes intermediates .
- Temperature control : Exothermic diazonium coupling requires strict temperature maintenance (<5°C) to avoid decomposition .
Q. How does the crystal packing influence the compound’s stability and reactivity?
- Structural Insights :
- Hydrogen-bonded chains : The N–H⋯O=C interaction forms helical chains along the crystallographic axis, enhancing thermal stability .
- Planar geometry : The Caryl–N–N=C–O motif reduces steric hindrance, favoring π-π stacking and crystalline order .
Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?
- Applications :
- Spiroheterocycle precursor : Reacts with morpholine derivatives (e.g., 3-morpholino-5,6-dihydropyridinone) to form Apixaban intermediates via nucleophilic substitution .
- Pyrazole synthesis : Undergoes cyclocondensation with diketones to yield 1,3,5-trisubstituted pyrazoles, validated by SC-XRD .
Q. How are computational tools applied to predict electronic properties and reaction pathways?
- Methods :
- SHELX/OLEX2 : Refine crystallographic data to model electron density maps and validate hydrogen bonding .
- DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles (e.g., nitro group reduction) .
- Case Study : Geometry optimization of the Z-isomer shows a 5–8 kcal/mol stability advantage over the E-isomer due to resonance stabilization .
Q. What analytical approaches detect and quantify impurities in batch synthesis?
- Techniques :
- HPLC-MS : Identifies common impurities like unreacted diazonium salts or ester hydrolysis products (e.g., acetic acid derivatives) .
- NMR spectroscopy : Detects regioisomeric byproducts via distinct aromatic splitting patterns .
- Reference Standards : Cross-validate with certified impurity standards (e.g., Ethyl 2,2-dichloro-3-oxobutanoate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
